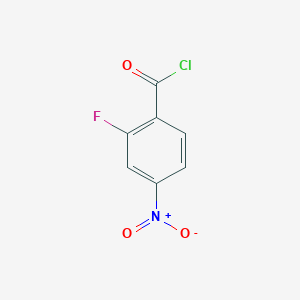

2-Fluoro-4-nitrobenzoyl chloride

Vue d'ensemble

Description

2-Fluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

2-Fluoro-4-nitrobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the nitration of 2-fluorobenzoyl chloride to introduce the nitro group at the fourth position. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .

Another method involves the chlorination of 2-fluoro-4-nitrobenzoic acid using thionyl chloride or oxalyl chloride. This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

2-Fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

-

Electrophilic Aromatic Substitution: : The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which deactivates the benzene ring towards electrophilic attack. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride) .

-

Nucleophilic Substitution: : The acyl chloride group in this compound is highly reactive towards nucleophiles. It can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .

-

Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride .

Applications De Recherche Scientifique

2-Fluoro-4-nitrobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

-

Pharmaceuticals: : It is used in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents, antibiotics, and anticancer drugs .

-

Agrochemicals: : The compound is employed in the production of herbicides, insecticides, and fungicides .

-

Material Science: : It is used in the preparation of functionalized polymers and advanced materials with specific properties .

-

Biological Research: : this compound is used as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function .

Mécanisme D'action

The mechanism of action of 2-fluoro-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .

In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The nitro group can also undergo reduction to form an amino group, which can further participate in biochemical reactions .

Comparaison Avec Des Composés Similaires

2-Fluoro-4-nitrobenzoyl chloride can be compared with other similar compounds, such as:

-

4-Nitrobenzoyl chloride: : This compound lacks the fluorine substituent and has different reactivity and applications compared to this compound .

-

2-Fluoro-5-nitrobenzoyl chloride: : This isomer has the nitro group at the fifth position instead of the fourth position, leading to differences in chemical reactivity and applications .

-

2-Chloro-4-nitrobenzoyl chloride: : This compound has a chlorine substituent instead of a fluorine substituent, which affects its chemical properties and reactivity .

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and altered electronic effects, making it a valuable intermediate in various chemical syntheses .

Activité Biologique

2-Fluoro-4-nitrobenzoyl chloride (C7H3ClFNO3) is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.

This compound is characterized by the presence of a fluorine atom and a nitro group on a benzoyl chloride structure. Its molecular formula is C7H3ClFNO3, and it has a molecular weight of approximately 191.55 g/mol. The compound is typically synthesized through the chlorination of 2-fluoro-4-nitrobenzoic acid, followed by the conversion to the corresponding acyl chloride.

Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for different microorganisms, indicating that the compound has varying degrees of effectiveness against them.

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer types, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values for these cell lines were found to be as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

These results suggest that this compound may serve as a potential lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and receptors involved in cell proliferation and survival. Specifically, it has been shown to inhibit proteases that are crucial for tumor growth and metastasis. Additionally, its interaction with cellular signaling pathways may induce apoptosis in cancer cells.

Case Studies

- Antitumor Activity in Animal Models : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated, with no severe adverse effects reported.

- Inhibition of Enzyme Activity : In vitro assays indicated that this compound effectively inhibited specific serine proteases involved in cancer progression. The inhibition kinetics were evaluated, revealing a competitive inhibition pattern with Ki values indicating high affinity for the target enzymes.

Propriétés

IUPAC Name |

2-fluoro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBMAUUSVWQBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439591 | |

| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-23-6 | |

| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.